Arbidol Sulfone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

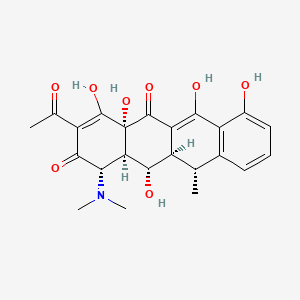

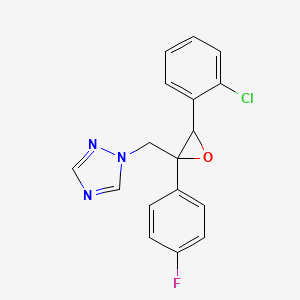

Arbidol Sulfone is a metabolite of Arbidol, a broad-spectrum antiviral drug primarily used for the treatment and prevention of influenza and other respiratory viral infections. This compound retains some of the antiviral properties of its parent compound and is of interest in pharmaceutical research due to its potential therapeutic applications .

Mecanismo De Acción

Target of Action

Arbidol Sulfone, also known as ArbitolSulfone, primarily targets the Spike (S) protein of viruses such as SARS-CoV-2 . The S protein plays a crucial role in the virus’s ability to infect host cells by facilitating the virus’s attachment and entry into the cell .

Mode of Action

This compound interacts with its target by inhibiting the trimerization of the S protein . This trimerization is a key step in the virus’s ability to attach to and hijack host cells . By inhibiting this process, this compound prevents the virus from successfully infecting the host cells .

Biochemical Pathways

This compound affects the viral replication cycle . By inhibiting the trimerization of the S protein, it interferes with the virus’s ability to replicate within the host . This disruption of the viral replication cycle can lead to a decrease in the overall viral load within the host .

Pharmacokinetics

Arbidol, a related compound, is known to have good bioavailability and is well-tolerated

Result of Action

The molecular and cellular effects of this compound’s action result in the inhibition of viral replication . This can lead to a decrease in the severity and duration of viral infections . Additionally, this compound has been shown to inhibit the growth of certain types of cancer cells in vitro .

Análisis Bioquímico

Biochemical Properties

Arbidol Sulfone may interact with various enzymes, proteins, and other biomolecules. It is suggested that Arbidol’s dual interactions with membranes and aromatic amino acids in proteins may be central to its broad-spectrum antiviral activity . This could impact the virus itself and/or on cellular functions or critical steps in virus-cell interactions .

Cellular Effects

This compound may have significant effects on various types of cells and cellular processes. For instance, Arbidol has been shown to inhibit SARS-CoV-2 in vitro . It is suggested that this compound may influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is suggested that Arbidol’s antiviral activity may be due to its interactions with membranes and aromatic amino acids in proteins . This could impact the virus itself and/or cellular functions or critical steps in virus-cell interactions .

Temporal Effects in Laboratory Settings

It is known that Arbidol demonstrates inhibitory activity against various viruses .

Dosage Effects in Animal Models

Studies on Arbidol have shown its efficacy in animal models .

Metabolic Pathways

Arbidol is known to undergo biotransformation with loss of a dimethylaminomethyl substituent in position 4, and sulfoxidation occurs with the formation of the corresponding sulfone and sulfoxides .

Transport and Distribution

It is suggested that Arbidol’s antiviral activity may be due to its interactions with membranes .

Subcellular Localization

It is suggested that Arbidol’s antiviral activity may be due to its interactions with membranes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Arbidol Sulfone typically involves the oxidation of Arbidol. One common method is the use of hydrogen peroxide in the presence of a catalyst. For example, treating Arbidol with a small excess of 30% aqueous hydrogen peroxide at 75°C can yield this compound .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) are common in industrial settings .

Análisis De Reacciones Químicas

Types of Reactions: Arbidol Sulfone undergoes various chemical reactions, including:

Oxidation: Further oxidation can convert this compound to other sulfone derivatives.

Reduction: Reduction reactions can revert this compound back to its parent compound or other intermediates.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the this compound molecule.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products: The major products formed from these reactions include various sulfone derivatives and intermediates that can be further utilized in pharmaceutical synthesis .

Aplicaciones Científicas De Investigación

Arbidol Sulfone has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its interactions with viral proteins and potential antiviral activity.

Medicine: Investigated for its therapeutic potential in treating viral infections, including influenza and severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2)

Industry: Utilized in the development of antiviral drugs and as a reference standard in analytical chemistry.

Comparación Con Compuestos Similares

Umifenovir: The parent compound of Arbidol Sulfone, widely used as an antiviral agent.

Rimantadine: Another antiviral drug used for influenza treatment.

Uniqueness: this compound is unique due to its dual action as both a direct-acting antiviral and a host-targeting agent. This dual mechanism enhances its efficacy against a broad range of viruses compared to other antiviral drugs that typically target only viral components .

Propiedades

IUPAC Name |

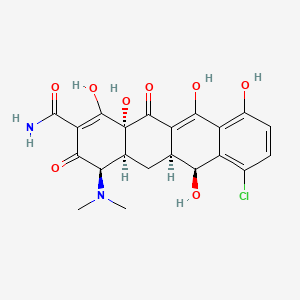

ethyl 2-(benzenesulfonylmethyl)-6-bromo-4-[(dimethylamino)methyl]-5-hydroxy-1-methylindole-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25BrN2O5S/c1-5-30-22(27)20-18(13-31(28,29)14-9-7-6-8-10-14)25(4)17-11-16(23)21(26)15(19(17)20)12-24(2)3/h6-11,26H,5,12-13H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFYQRVBFTIWYAP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(C2=CC(=C(C(=C21)CN(C)C)O)Br)C)CS(=O)(=O)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25BrN2O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

509.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4S)-5,5-dimethyl-2-[[(5-methyl-3-phenyl-1,2-oxazole-4-carbonyl)amino]methyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B601449.png)

![(4-Nitrophenyl)methyl (4S,5R,6S)-3-diphenoxyphosphoryloxy-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B601457.png)

![(4-nitrophenyl)methyl (4R,5S,6S)-6-[(1R)-1-hydroxyethyl]-4-methyl-3-[(3S,5S)-1-[(4-nitrophenyl)methoxycarbonyl]-5-[(sulfamoylamino)methyl]pyrrolidin-3-yl]sulfanyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B601458.png)